molecular formula C9H12FN B12982530 (R)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine

(R)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine

Cat. No.: B12982530
M. Wt: 153.20 g/mol
InChI Key: TUCZNYBUCHPPMT-SSDOTTSWSA-N
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Description

®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 3-fluoro-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture obtained is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Catalysis: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for resolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

Chemistry

®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine

Industry

Used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which ®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine: The enantiomer of the compound.

    1-(3-Fluoro-5-methylphenyl)ethan-1-amine: The racemic mixture.

    1-(3-Fluorophenyl)ethan-1-amine: Lacks the methyl group.

Uniqueness

®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in different biological activity compared to its enantiomer or racemic mixture.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(1R)-1-(3-fluoro-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

TUCZNYBUCHPPMT-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)F)[C@@H](C)N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C)N

Origin of Product

United States

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